molecular formula C25H22N4O3S B2612446 N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921469-37-6

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B2612446
CAS RN: 921469-37-6
M. Wt: 458.54
InChI Key: KBLYNHZWCMIHHB-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, commonly known as PTUA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in the 1980s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

  • Urease Inhibition and Molecular Docking Studies : A study conducted by Gull et al. (2016) on similar compounds found that N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed significant activity for urease inhibition, outperforming standard inhibitors. Molecular docking studies indicated that these compounds bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in inhibition (Gull et al., 2016).

  • Glutaminase Inhibition and Cancer Treatment : Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to the compound , revealed their potential as potent glutaminase inhibitors. These compounds have been investigated for their role in cancer treatment, showing promise in attenuating the growth of human lymphoma cells (Shukla et al., 2012).

  • Antimicrobial Activity : Liao et al. (2017) synthesized a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives and evaluated their antimicrobial activity. These compounds showed promising results against plant fungi and bacteria, with some exhibiting superior activity compared to commercial antibacterial agents (Liao et al., 2017).

  • Synthesis and Antimicrobial Activities of Thiazole Derivatives : A study by Saravanan et al. (2010) focused on the synthesis of novel thiazoles with antimicrobial properties. The synthesized compounds demonstrated significant anti-bacterial and anti-fungal activities, highlighting the potential of thiazole derivatives in antimicrobial applications (Saravanan et al., 2010).

  • Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study contributes to the understanding of the synthesis processes involving acetamide derivatives (Magadum & Yadav, 2018).

  • Hypoglycemic Activity : Nikalje et al. (2012) synthesized novel thiazolidinedione derivatives, including 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl] phenoxy}- N-(substituted phenyl) acetamides. These compounds exhibited promising hypoglycemic activity in animal models, suggesting their potential in treating diabetes (Nikalje et al., 2012).

properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3S/c1-17-11-13-18(14-12-17)26-24(31)29-25-27-19(16-33-25)15-23(30)28-21-9-5-6-10-22(21)32-20-7-3-2-4-8-20/h2-14,16H,15H2,1H3,(H,28,30)(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLYNHZWCMIHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

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